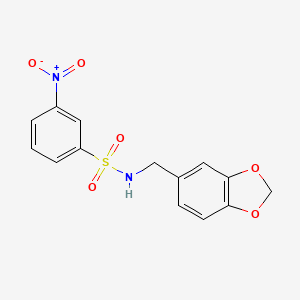
1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol is not fully understood. However, studies have suggested that it may act on various signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects
Studies have shown that 1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol in lab experiments is its potential to target multiple signaling pathways in cells. However, one limitation is the limited availability of the compound, which may make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as cancer research.
合成法
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol involves the reaction of 4-methylphenol with 1H-benzimidazole-1-carbaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with 2-bromo-1-chloropropane to yield the final product.
科学的研究の応用
1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-8-15(9-7-13)21-11-14(20)10-19-12-18-16-4-2-3-5-17(16)19/h2-9,12,14,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSULDEVAUKXGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
![3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5084500.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B5084549.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5084554.png)
![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5084575.png)